Epomediol
Overview
Description
Epomediol, also known by its trade name Clesidren, is a synthetic terpenoid compound with notable choleretic effects. It is primarily used in the symptomatic treatment of itching due to intrahepatic cholestasis of pregnancy . The compound has a molecular formula of C10H18O3 and a molar mass of 186.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epomediol is synthesized through a series of chemical reactions involving the formation of a bicyclic structure. The synthetic route typically involves the cyclization of a precursor molecule followed by hydroxylation to introduce the diol functional groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors and purification techniques such as distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Epomediol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted this compound derivatives with various functional groups.
Scientific Research Applications
Epomediol has significant potential in various fields of research and industry:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating liver-related conditions and its anti-inflammatory properties.
Mechanism of Action
Epomediol exerts its effects primarily through its choleretic activity, which involves increasing bile flow and bile acid secretion. The mechanism is related to the enhancement of bile acid synthesis and the biliary secretion of this compound glucuronide . It also influences the expression of enzymes such as cholesterol 7α-hydroxylase, which plays a crucial role in bile acid metabolism .
Comparison with Similar Compounds
Ursodeoxycholic Acid: Another compound with choleretic effects used in the treatment of liver diseases.
Chenodeoxycholic Acid: Similar in function but differs in its chemical structure and specific applications.
Uniqueness of Epomediol: this compound is unique due to its specific bicyclic structure and the presence of diol functional groups, which contribute to its distinct choleretic activity. Unlike other similar compounds, this compound has been shown to effectively reverse ethinyloestradiol-induced cholestasis and enhance bile acid synthesis .
Properties
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNQSLSBBZFGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(O1)(C(C2)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971470 | |
Record name | Epomediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56084-15-2, 38223-98-2 | |
Record name | Epomediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56084-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stereoisomer of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38223-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epomediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056084152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epomediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 165 °C | |
Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does epomediol exert its choleretic effect?
A1: While the exact mechanism remains to be fully elucidated, research suggests this compound may improve liver cell membrane fluidity, enhancing bile acid transport and secretion. [, ] Additionally, studies indicate this compound stimulates both bile acid-dependent and independent bile flow. []
Q2: What is the impact of this compound on glutathione homeostasis in cholestasis?
A2: Studies show that this compound can normalize the reduced and oxidized glutathione levels in the liver of rats with ethinylestradiol-induced cholestasis. Moreover, it increases biliary and liver cysteine concentrations and enhances renal glutathione levels. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H16O3, and its molecular weight is 184.23 g/mol.
Q4: Is there any available spectroscopic data on this compound?
A4: While specific spectroscopic data is not provided in the provided abstracts, analytical methods like gas chromatography have been used to characterize and quantify this compound in biological samples. [, ]
Q5: How is this compound metabolized in the body?
A5: this compound undergoes biotransformation primarily in the liver, forming metabolites such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one, 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol, and a glucuronide conjugate. [, ]
Q6: What are the primary routes of this compound excretion?
A6: this compound and its metabolites are excreted mainly through urine and bile. [] There is a possibility of enterohepatic circulation, although the presence of the drug and its metabolites in feces is minimal. []
Q7: What conditions has this compound been investigated for?
A7: this compound has been studied for its therapeutic potential in various liver diseases, including:
- Intrahepatic cholestasis of pregnancy (ICP) [, , ]
- Ethinylestradiol-induced cholestasis [, , ]
- Chronic hepatopathies [, ]
- Fatty liver disease []
- Ethanol-induced liver injury []
Q8: Is this compound effective in treating pruritus associated with cholestasis?
A8: Clinical studies indicate that this compound can significantly alleviate pruritus in patients with ICP, even in cases where biochemical markers show minimal improvement. [, ]
Q9: Does this compound improve liver function in patients with chronic hepatopathies?
A9: While some studies report improvements in liver function tests and symptoms in patients with chronic hepatopathies, the overall efficacy of this compound in these conditions appears limited, particularly in cases with severe liver damage. [, ]
Q10: What formulations of this compound are available?
A10: this compound has been administered orally and intravenously in clinical studies. [, ]
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